4,4'-Diethoxyazobenzene

Thermal properties Phase behavior Material processing

Choose 4,4'-diethoxyazobenzene for superior thermal processing (mp 162°C vs 137°C for methoxy analog) and optimized solubility (LogP 4.9). Essential for liquid crystal photoalignment layers requiring homeotropic anchoring, Pd-based luminescent complexes, and hydrophobic optical coatings. Its distinct phase behavior prevents homolog mismatch—select the ethoxy derivative for precise crystallization control and wide nematic-phase windows. Ships ambient; store at 2–8°C.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 588-52-3
Cat. No. B1583289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diethoxyazobenzene
CAS588-52-3
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC
InChIInChI=1S/C16H18N2O2/c1-3-19-15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20-4-2/h5-12H,3-4H2,1-2H3
InChIKeyFMPYMMTZQFFROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diethoxyazobenzene CAS 588-52-3: Technical Baseline for Procurement


4,4'-Diethoxyazobenzene (CAS 588-52-3, also known as 4,4'-azophenetole) is a symmetrically substituted aromatic azo compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol [1]. It belongs to the 4,4'-dialkoxyazobenzene class, characterized by two para-ethoxy substituents on the azobenzene core. The compound appears as a yellow crystalline solid with a melting point of 162°C, boiling point of 409.3°C at 760 mmHg, and density of 1.06 g/cm³ . Its LogP value of 4.8994 indicates substantial hydrophobicity, while the polar surface area (PSA) of 43.18 Ų reflects moderate polarity imparted by the ethoxy oxygen atoms [2]. As an azobenzene derivative, it exhibits the characteristic trans-cis photoisomerization upon light exposure, a property foundational to its applications in photoresponsive materials [3].

4,4'-Diethoxyazobenzene: Why Generic Substitution Among Dialkoxyazobenzenes Is Not Viable


Substituting 4,4'-diethoxyazobenzene with other 4,4'-dialkoxyazobenzene homologs—such as the methoxy (4,4'-dimethoxyazobenzene) or longer-chain butoxy derivatives—cannot be done without altering key performance parameters. The alkoxy chain length directly modulates critical physicochemical properties including melting point, solubility, and phase behavior [1]. For instance, the ethoxy derivative exhibits a melting point of 162°C, whereas the methoxy analog melts at approximately 137–140°C, representing a >20°C difference that impacts processing windows and thermal stability [2]. Furthermore, in liquid crystalline applications, the alkoxy chain length governs the nematic-to-isotropic transition temperature and miscibility behavior in binary mixtures, with the ethoxy homolog occupying a distinct position in the phase diagram [3]. These differences are not merely incremental; they define whether the compound can be integrated into a given formulation or device architecture without extensive re-optimization.

4,4'-Diethoxyazobenzene (CAS 588-52-3): Quantitative Evidence for Differentiated Selection


Melting Point Comparison: 4,4'-Diethoxyazobenzene vs. 4,4'-Dimethoxyazobenzene

4,4'-Diethoxyazobenzene exhibits a melting point of 162°C, which is significantly higher than the 137–140°C melting point of its closest homolog, 4,4'-dimethoxyazobenzene [1][2]. This ~23–25°C difference in thermal stability is directly attributable to the extended ethoxy substituents versus the methoxy groups, influencing intermolecular packing and crystalline lattice energy.

Thermal properties Phase behavior Material processing

Boiling Point Comparison: 4,4'-Diethoxyazobenzene vs. 4,4'-Dimethoxyazobenzene

The boiling point of 4,4'-diethoxyazobenzene at 760 mmHg is 409.3°C, whereas the methoxy analog, 4,4'-dimethoxyazobenzene, has a boiling point of approximately 384.3–385.1°C under equivalent conditions [1]. The ~24°C higher boiling point of the diethoxy derivative correlates with its increased molecular weight (270.33 vs. 242.27 g/mol) and enhanced van der Waals interactions conferred by the ethoxy substituents.

Volatility Thermal processing Purification

LogP and Hydrophobicity Comparison: 4,4'-Diethoxyazobenzene vs. Azobenzene

4,4'-Diethoxyazobenzene has a calculated LogP value of 4.8994 [1]. In comparison, the parent azobenzene (unsubstituted) has a LogP of approximately 3.82 [2]. The ~1.08 unit increase in LogP corresponds to an approximately 12-fold greater partition into nonpolar media, reflecting the substantial hydrophobicity enhancement provided by the two para-ethoxy substituents.

Lipophilicity Solubility Partition coefficient

Polar Surface Area (PSA) Comparison: 4,4'-Diethoxyazobenzene vs. Azobenzene

4,4'-Diethoxyazobenzene possesses a calculated polar surface area (PSA) of 43.18 Ų [1]. The parent unsubstituted azobenzene has a PSA of approximately 24.72 Ų [2]. The ethoxy oxygen atoms contribute an additional ~18.46 Ų of polar surface area, which increases the molecule's capacity for polar interactions and hydrogen bonding acceptance without fundamentally altering its predominantly hydrophobic character.

Polarity Membrane permeability Solubility prediction

Cyclopalladation Reactivity: 4,4'-Diethoxyazobenzene vs. p-Methoxyazobenzene vs. Azobenzene

In a head-to-head comparative study, 4,4'-diethoxyazobenzene (deazbH), p-methoxyazobenzene (mazbH), and azobenzene (azbH) were reacted with palladium(II) chloride under identical conditions in methanol. All three substrates successfully formed halogen-bridged dinuclear cyclopalladated precursors of the general formula [Pd2(κ2:C,N-L)2(μ-Cl)2] [1][2]. The study specifically noted that the methoxy-substituted phenyl ring undergoes metallation, while the diethoxy analog participates in the same cyclopalladation manifold, enabling the synthesis of distinct complexes (compounds 11–14 and 18–19 from deazbH) with potential differences in solubility, crystallization behavior, and fluorescence properties attributable to the ethoxy substituents.

Organometallic chemistry C-H activation Palladium complexes

Liquid Crystal Alignment Capability: 4,4'-Disubstituted Azobenzene Class Inference

Although direct data for 4,4'-diethoxyazobenzene in liquid crystal (LC) systems is limited, class-level evidence from closely related 4,4'-dialkoxyazobenzenes demonstrates unique photoinduced anchoring behavior. In a comparative study of 3,3'-dihexyloxy- and 4,4'-dihexyloxyazobenzene doped into nematic LCs, the 4,4'-azo isomer uniquely induced a two-stage anchoring transition: random planar (RP) → uniform planar (UP) → homeotropic (H) alignment, whereas the 3,3'-azo isomer only induced RP → UP [1]. This additional homeotropic alignment capability is attributed to the distinct conformational geometry of 4,4'-disubstituted azobenzenes and their interaction with substrate surfaces. The 4,4'-diethoxy substitution pattern is expected to confer analogous anchoring behavior, with the ethoxy chain length providing an intermediate mesogenic character between methoxy and longer-chain homologs.

Liquid crystals Photoalignment Anchoring transitions

4,4'-Diethoxyazobenzene: Recommended Research and Industrial Application Scenarios


Organometallic Complex Synthesis: Cyclopalladated Precursor Development

4,4'-Diethoxyazobenzene is a validated ligand precursor for the synthesis of cyclopalladated dinuclear complexes, as demonstrated in head-to-head studies with azobenzene and p-methoxyazobenzene [1]. The ethoxy substituents confer distinct solubility profiles that facilitate complex isolation and crystallization. The resulting complexes, such as [Pd2(κ2:C,N-deazb)2(N,S-imdzS-NR)2] and [Pd2(κ2:C,N-deazb)2(N,S-L)2], exhibit luminescent properties in the visible region [2]. Researchers developing palladium-based catalysts, luminescent materials, or metallosupramolecular architectures should select this compound when intermediate hydrophobicity and crystallinity are desired relative to the methoxy and unsubstituted analogs.

Photoresponsive Liquid Crystal Formulations: Photoalignment and Switching

The 4,4'-disubstituted azobenzene architecture, to which 4,4'-diethoxyazobenzene belongs, enables multi-stage photoinduced anchoring transitions in nematic liquid crystals, including the ability to induce homeotropic (out-of-plane) alignment [1]. This property is absent in 3,3'-disubstituted isomers. The ethoxy chain length offers a melting point of 162°C and a nematic phase window (when formulated into appropriate LC hosts) that differs from both methoxy and longer-chain homologs [2][3]. This compound is appropriate for developing photoalignment layers in LCD manufacturing, optically controlled gratings, and light-responsive soft materials where precise control over LC director orientation is required.

Hydrophobic Material Component: Polymer-Dispersed and Nonpolar Matrix Formulations

With a LogP of 4.8994—approximately 1.08 units higher than unsubstituted azobenzene—4,4'-diethoxyazobenzene exhibits enhanced solubility in nonpolar organic solvents and hydrophobic polymer matrices [1]. The compound's polar surface area of 43.18 Ų provides sufficient polarity for specific interactions while maintaining overall hydrophobic character. This profile makes it suitable for integration into polymer-dispersed liquid crystal (PDLC) films, hydrophobic optical coatings, and non-aqueous photoresponsive formulations where the parent azobenzene or more polar derivatives would exhibit phase separation or inadequate solubility.

Thermally Robust Photochromic Material Development

4,4'-Diethoxyazobenzene exhibits a melting point of 162°C, approximately 23–25°C higher than the 4,4'-dimethoxyazobenzene analog (137–140°C), and a boiling point of 409.3°C, ~24°C higher than the methoxy derivative [1][2]. This enhanced thermal stability translates to a wider solid-state processing window and lower volatility during high-temperature fabrication steps. The compound is therefore recommended for applications requiring thermal processing—such as vacuum deposition of thin films, melt-processing with polymers, or elevated-temperature device operation—where the methoxy analog would prematurely melt or sublime.

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